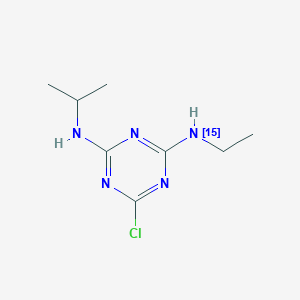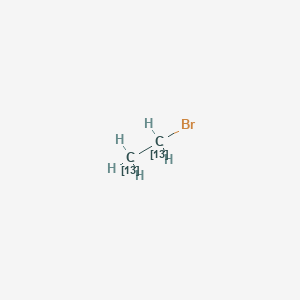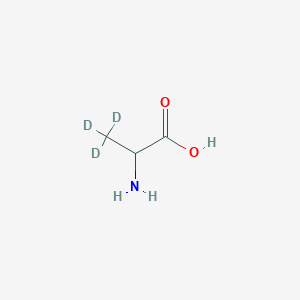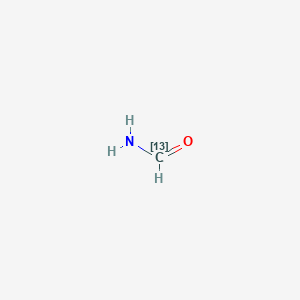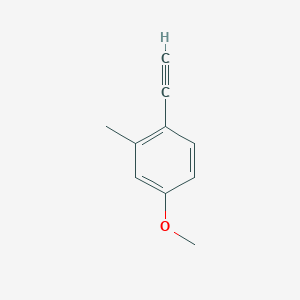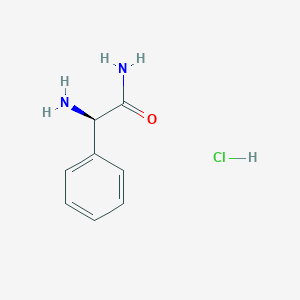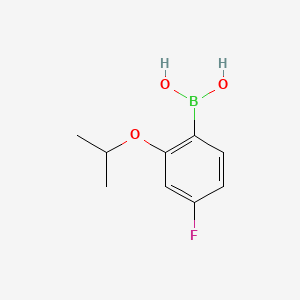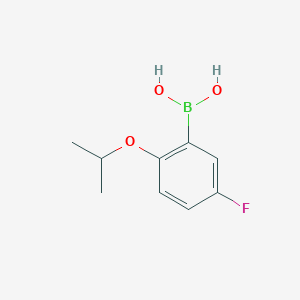
3-氯-5-甲基吡啶-4-胺
描述
3-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a pale-yellow to yellow solid and is used in various chemical reactions due to its unique structure.
Synthesis Analysis
The synthesis of 3-Chloro-5-methylpyridin-4-amine can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This reaction involves the use of palladium as a catalyst and several arylboronic acids . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-methylpyridin-4-amine is 1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) . This indicates the presence of a chlorine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the pyridine ring .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-5-methylpyridin-4-amine are not available, it’s known that pyridine derivatives can undergo various reactions. For instance, they can participate in Suzuki cross-coupling reactions . The exact reactions would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
3-Chloro-5-methylpyridin-4-amine is a pale-yellow to yellow solid . It has a molecular weight of 142.59 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .
科学研究应用
化学合成和修饰
- 2-氯-5-甲基吡啶-3-甲醛亚胺,3-氯-5-甲基吡啶-4-胺衍生物,被合成用于潜在的除草剂、杀菌剂、肿瘤抑制剂、抗病毒药物、抗癫痫药物、抗微生物药物、抗癌药物和结核病治疗。此外,这些化合物还被研究其在植物生长调节和视觉、ATP合成等生物过程中的作用(Gangadasu, Raju, & Rao, 2002)。
- 从4-氯-3-甲基-2-氯甲基吡啶和2-硝基亚咪唑啉合成的化合物在田间试验中表现出显著的生物活性,包括对蚜虫的控制和预防褐飞虱(陈向莹, 范芳芳, 夏佳美, & 张千峰, 2016)。
药理学和生物研究
- 合成的3-氨基-2-氯-5-甲基吡啶和5-氨基-2-氯-3-甲基吡啶的苯基脲衍生物被研究其潜在的农业效益(Setliff, Rankin, & Milstead, 1989)。
- 对某些3-氯-5-甲基吡啶-4-胺衍生物,如{[1-(3-氯-4-氟苯甲酰)-4-氟哌啶-4-基]甲基}[(5-甲基吡啶-2-基)甲基]胺的富马酸盐进行构象分析和结构研究,以了解其固体和溶液构象、热稳定性、相变和多形性(Ribet et al., 2005)。
安全和危害
The safety information for 3-Chloro-5-methylpyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
未来方向
The future directions for 3-Chloro-5-methylpyridin-4-amine could involve its use in the synthesis of novel pyridine-based derivatives . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, the compound could be used in the development of new pharmaceutical drugs and other bioactive molecules .
作用机制
- Role : These channels are exposed due to demyelination, which occurs in conditions like multiple sclerosis (MS). By binding to these channels, 5Me3F4AP reduces the aberrant efflux of intracellular K+ ions and enhances axonal conduction .
- Downstream effects include enhanced nerve signal transmission and potentially improved motor function in MS patients .
- Impact on Bioavailability : The compound’s properties affect its bioavailability and suitability for PET imaging .
- Cellular effects include improved nerve conduction, potentially benefiting patients with demyelinating conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
3-Chloro-5-methylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Chloro-5-methylpyridin-4-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 3-Chloro-5-methylpyridin-4-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of potassium channels, which are vital for maintaining the cell’s electrical stability and signaling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, 3-Chloro-5-methylpyridin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 3-Chloro-5-methylpyridin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-methylpyridin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-5-methylpyridin-4-amine is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-methylpyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Chloro-5-methylpyridin-4-amine have been associated with toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
3-Chloro-5-methylpyridin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological effects.
Transport and Distribution
The transport and distribution of 3-Chloro-5-methylpyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 3-Chloro-5-methylpyridin-4-amine are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Chloro-5-methylpyridin-4-amine is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
3-chloro-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVMXXYMNTCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540242 | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97944-42-8 | |
| Record name | 3-Chloro-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




